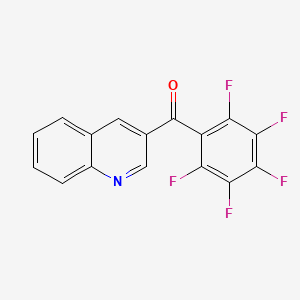
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with a molecular weight of 265.23 . The IUPAC name for this compound is (4-methylpyridin-3-yl)(4-(trifluoromethyl)phenyl)methanone .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is 1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine include a molecular weight of 265.23 .Applications De Recherche Scientifique
Agrochemical Industry
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine: plays a significant role in the agrochemical industry. Its derivatives are used in the synthesis of active ingredients for pesticides. The trifluoromethyl group (TFM) is particularly valued for its ability to enhance the biological activity of agrochemicals, making them more effective against pests .
Pharmaceutical Development
This compound is also a key intermediate in pharmaceutical research. The TFM moiety is a common feature in several pharmaceutical products, contributing to their efficacy and stability. It’s involved in the development of new medications, with some derivatives currently undergoing clinical trials .
Veterinary Medicine
In veterinary medicine, the TFM derivatives of this compound are used to create treatments for animals. These derivatives have been approved for use in the market, indicating their safety and effectiveness in animal health care applications .
Synthesis of Fluorinated Compounds
The unique physicochemical properties of the fluorine atom in the TFM group make it an important structural motif for the synthesis of fluorinated organic chemicals, which are increasingly important in scientific research .
Material Science
The compound’s derivatives are explored for their potential in material science, particularly in developing functional materials that require the unique characteristics of the pyridine moiety combined with the fluorine atom .
Biological Research
Due to its distinctive properties, 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine is used in biological research to study the interaction of fluorinated compounds with biological systems. This can lead to a better understanding of how these compounds affect living organisms .
Environmental Science
Researchers are investigating the environmental impact of TFM derivatives, including this compound. Understanding its behavior and breakdown in the environment is crucial for assessing its long-term effects on ecosystems .
Chemical Reaction Studies
The TFM group is involved in various chemical reactions, such as coupling, nucleophilic, and electrophilic reactions. Studying these reactions with 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine can lead to the discovery of new reaction pathways and synthesis techniques .
Orientations Futures
The future directions for the use of 4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
(4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYAOSEIRPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)



![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)






